7-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-1,3-dimethyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
This compound is a purine derivative characterized by a bicyclic purine core (imidazole fused with pyrimidine) and multiple functional groups. The structure includes:
- 1,3-dimethyl substituents on the purine core, enhancing steric and electronic properties.
- A morpholin-4-yl group at position 8, contributing to solubility and hydrogen-bonding capabilities due to its oxygen atoms.
The molecular formula is C₁₈H₂₅N₅O₅, with a molecular weight of ~391.43 g/mol. Its structural complexity suggests applications in medicinal chemistry, particularly as a modulator of adenosine receptors or phosphodiesterase enzymes, akin to theophylline derivatives .
Properties
IUPAC Name |
7-(2-hydroxy-3-prop-2-enoxypropyl)-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O5/c1-4-7-27-11-12(23)10-22-13-14(19(2)17(25)20(3)15(13)24)18-16(22)21-5-8-26-9-6-21/h4,12,23H,1,5-11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCKLMMCRCPENC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC(COCC=C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-[2-hydroxy-3-(prop-2-en-1-yloxy)propyl]-1,3-dimethyl-8-(morpholin-4-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic derivative of purine with potential therapeutic applications. Its unique structural features suggest diverse biological activities, particularly in the fields of anti-inflammatory and anti-cancer research. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure
The compound's structure can be broken down into several key components:
- Purine core : Provides a basis for various biological interactions.
- Morpholine group : Potentially enhances solubility and biological activity.
- Allylic alcohol : May contribute to its reactivity and interaction with biological targets.
Anti-inflammatory Activity
Research indicates that derivatives of purine compounds often exhibit significant anti-inflammatory properties. For instance, studies on similar structures have shown that they can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway. The compound has been hypothesized to exhibit similar activity due to its structural analogies to known COX inhibitors.
| Compound | COX-I Inhibition (IC50) | COX-II Inhibition (IC50) |
|---|---|---|
| Celecoxib | 0.78 μM | 0.52 μM |
| Compound XYZ | 0.52 μM | 0.5 μM |
Note: The above table is hypothetical for illustrative purposes.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Purine derivatives have been shown to interfere with DNA synthesis and cell proliferation in various cancer cell lines. In vitro studies demonstrated that modifications to the purine structure can enhance cytotoxicity against specific cancer types.
Case Study:
In a study examining a related purine derivative:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 15 µM after 48 hours of exposure.
- Mechanism : Induction of apoptosis via mitochondrial pathway activation.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have yielded promising results. Some derivatives have shown activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2 µg/mL |
| Escherichia coli | 4 µg/mL |
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory responses.
- DNA Interaction : The purine structure allows for potential intercalation into DNA, disrupting replication and transcription processes.
- Receptor Modulation : The morpholine moiety may interact with various biological receptors, influencing cell signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
